molecular formula C10H6BrN3 B3307216 8-Bromoimidazo[1,2-a]quinoxaline CAS No. 932368-55-3

8-Bromoimidazo[1,2-a]quinoxaline

Cat. No.: B3307216
CAS No.: 932368-55-3
M. Wt: 248.08 g/mol
InChI Key: CBBRHJDNAJIARU-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by the presence of a bromine atom at the 8th position of the imidazo[1,2-a]quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which yields methyl 4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-8-carboxylate. This intermediate can then be further functionalized to introduce the bromine atom at the 8th position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and cost-effective methods is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoquinoxaline derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the disruption of hyphal differentiation, spore germination, and germ tube growth. The compound likely exerts its effects by interfering with key biological pathways in the target organisms .

Comparison with Similar Compounds

Uniqueness: 8-Bromoimidazo[1,2-a]quinoxaline stands out due to its specific substitution pattern, which imparts unique biological activities. Its bromine atom at the 8th position enhances its reactivity and potential as a pharmacophore .

Properties

IUPAC Name

8-bromoimidazo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-7-1-2-8-9(5-7)14-4-3-12-10(14)6-13-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBRHJDNAJIARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N3C=CN=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301903
Record name 8-Bromoimidazo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932368-55-3
Record name 8-Bromoimidazo[1,2-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932368-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromoimidazo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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